3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
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Overview
Description
3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a chemical compound with the molecular formula C7H3BrClN3O and a molecular weight of 260.48 g/mol . It is a derivative of pyrazolo[1,5-a]pyrimidine, a fused heterocyclic system that contains both pyrazole and pyrimidine rings . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Cyclocondensation Reactions: Formation of fused ring systems through the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are often used in substitution reactions.
Catalysts: Palladium-based catalysts are frequently employed in cross-coupling reactions like Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a potential scaffold for drug design.
Medicine: Investigated for its anticancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Bromopyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features.
3-Bromo-pyrazolo[1,5-a]pyridine: Another similar compound used in various chemical reactions.
Uniqueness
3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is unique due to its specific functional groups, which allow for diverse chemical modifications and applications in research. Its ability to act as a versatile scaffold for drug design and material science sets it apart from other similar compounds .
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALXWKCBTRILKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)Cl)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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